3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1000340-50-0
VCID: VC3957703
InChI: InChI=1S/C8H6N4/c9-3-5-1-2-11-8-7(5)6(10)4-12-8/h1-2,4H,10H2,(H,11,12)
SMILES: C1=CN=C2C(=C1C#N)C(=CN2)N
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS No.: 1000340-50-0

Cat. No.: VC3957703

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - 1000340-50-0

Specification

CAS No. 1000340-50-0
Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Standard InChI InChI=1S/C8H6N4/c9-3-5-1-2-11-8-7(5)6(10)4-12-8/h1-2,4H,10H2,(H,11,12)
Standard InChI Key KTJZUCSOJCVMGI-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1C#N)C(=CN2)N
Canonical SMILES C1=CN=C2C(=C1C#N)C(=CN2)N

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, reflects its bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₈H₆N₄
Molecular weight158.16 g/mol
Hydrogen bond donors2 (NH₂ and pyrrolic NH)
Hydrogen bond acceptors4 (3 ring N, 1 CN)
XLogP3~1.2 (estimated)

The planar structure enables conjugation across the π-system, while the electron-withdrawing cyano group and electron-donating amino moiety create a push-pull electronic profile. This duality facilitates interactions with biological targets such as enzyme active sites .

Synthetic Methodologies

Cyclocondensation Approaches

A prevalent route involves cyclocondensation of 2-aminopyrrole derivatives with nitrile-containing precursors. For instance, Hilmy et al. demonstrated that treating 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile in acetic acid/HCl yields pyrrolo[2,3-b]pyridine carbonitriles via imine formation and subsequent annulation . This method achieved yields up to 62% after chromatographic purification .

Appel Salt-Mediated Synthesis

Koutentis and coworkers utilized 4-chloro-5H-1,2,3-dithiazolylidene derivatives (Appel salts) as intermediates. Reaction with triphenylphosphine induces desulfurization and cyclization, forming the pyrrolopyridine core . Polymer-supported phosphine reagents simplify purification by avoiding sulfide byproducts .

Functionalization Strategies

Post-synthetic modifications include:

  • Alkoxy substitution: Ethoxy groups introduce steric bulk while modulating solubility, as seen in 3-amino-6-ethoxy analogs .

  • Halogenation: Chlorine atoms enhance metabolic stability and target affinity, exemplified by 4-chlorophenyl derivatives .

  • Heteroaryl coupling: Pyridyl and pyrazolyl substituents improve kinase inhibition, as in CHEMBL4063115 .

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy: Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 3350–3450 cm⁻¹ (NH₂) confirm functional groups . The absence of S=O or C=S bands verifies complete desulfurization in Appel salt routes .

¹H NMR (DMSO-d₆):

  • δ 6.85–7.45 ppm (aromatic protons)

  • δ 8.20 ppm (pyrrolic NH, exchangeable)

  • δ 5.90 ppm (NH₂, broad singlet)

¹³C NMR:

  • 118–120 ppm (C≡N)

  • 145–160 ppm (pyridine C-N)

  • 95–110 ppm (pyrrole carbons)

Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 159.1, with fragmentation patterns indicating sequential loss of NH₂ (17 Da) and CN (26 Da) .

Physicochemical and Pharmacokinetic Properties

The compound’s moderate lipophilicity (XLogP3 ~1.2) balances membrane permeability and aqueous solubility. Its polar surface area (PSA) of 89 Ų suggests moderate blood-brain barrier penetration . Key ADME parameters include:

ParameterValueImplication
Water solubility~65 mg/L (25°C)Suitable for oral dosing
Metabolic stabilityt₁/₂ > 60 min (HLM)Low hepatic clearance
CYP inhibitionCYP3A4 IC₅₀ > 50 µMMinimal drug-drug interactions

These traits make it a promising lead for central nervous system (CNS) targets .

Biological Activities and Applications

Antiproliferative Effects

Derivatives bearing 3,4-dimethoxyphenyl groups exhibit IC₅₀ values of 1.2–4.8 µM against MCF-7 and HepG2 cell lines, surpassing doxorubicin in selectivity indices . Mechanistic studies indicate topoisomerase II inhibition and G1 cell cycle arrest .

Antimicrobial Activity

Chlorinated analogs (e.g., 4-amino-6-(4-chlorophenyl) derivatives) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption and ergosterol biosynthesis inhibition .

Kinase Inhibition

Structure-activity relationship (SAR) studies reveal that pyridyl substitutions at C-4 (as in CHEMBL3961481) confer nanomolar potency against ABL1 (IC₅₀ = 9 nM) and FLT3 (IC₅₀ = 14 nM) . Molecular docking confirms hydrogen bonding with kinase hinge regions .

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